2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran
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Overview
Description
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17IO3. It is a derivative of tetrahydropyran, featuring an iodoethoxy group attached to the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-iodoethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of ethers or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of an iodoethoxy group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group instead of an iodoethoxy group.
Tetrahydropyran: The parent compound without any substituents.
Uniqueness
The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
88454-93-7 |
---|---|
Molecular Formula |
C9H17IO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
2-[2-(2-iodoethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17IO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
InChI Key |
IICVOPLPPKZMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCI |
Origin of Product |
United States |
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